5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride
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Overview
Description
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride is a fluorinated heterocyclic compound characterized by the presence of a thiophene ring, a pyridine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyridine and thiophene precursors. The pyridine ring can be synthesized through halogenation and trifluoromethylation reactions, while the thiophene ring can be constructed through cyclization reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent coupling reactions to form the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfonyl chloride derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted pyridine or thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and pesticides. Medicine: The compound's fluorinated structure makes it a candidate for drug development, potentially leading to new therapeutic agents. Industry: It is used in the production of materials with unique physical and chemical properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in the synthesis of various fluorinated compounds.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine used in the production of crop-protection products.
Uniqueness: 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride stands out due to its unique combination of functional groups, which provide it with distinct chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3NO2S2/c12-8-3-6(11(14,15)16)5-17-9(8)4-7-1-2-10(20-7)21(13,18)19/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHPPGKVRULAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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